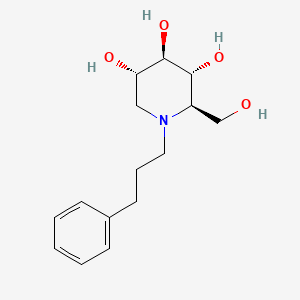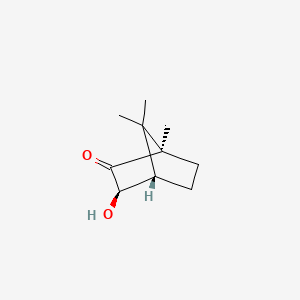![molecular formula C20H14O7 B12796787 (2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of cladospirone bisepoxide involves feeding 13C-labeled acetate to growing cultures of the fungus Sphaeropsidales sp. (strain F-24’707). The production starts at about 31 hours and reaches a maximum after 47 hours . The compound is isolated from the culture broth after homogenization in the presence of ethyl acetate and centrifugation to remove insoluble material. The extract is then dried using anhydrous sodium sulfate and purified through repeated silica gel chromatography followed by a chromatography step using Sephadex LH-20 .
Industrial Production Methods
Optimization of media and fermentation conditions can achieve a titer of up to 1.5g/liter on a shake level and 1.16g/liter on a bioreactor scale . This involves cultivating the fungus in Erlenmeyer flasks and using ethyl acetate for extraction and purification.
Análisis De Reacciones Químicas
Types of Reactions
Cladospirone bisepoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows it to participate in these reactions due to the presence of epoxide groups and a spiroketal unit .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent the degradation of the compound’s complex structure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Cladospirone bisepoxide has a wide range of scientific research applications:
Mecanismo De Acción
Cladospirone bisepoxide exerts its effects by inhibiting the germination of certain plant seeds and displaying selective antibiotic activity against bacteria and fungi . The compound’s mechanism of action involves disrupting the cell wall synthesis of these microorganisms, leading to their inhibition or death . The molecular targets include enzymes involved in cell wall biosynthesis and other essential metabolic pathways .
Comparación Con Compuestos Similares
Cladospirone bisepoxide is unique due to its dual epoxide groups and spiroketal structure. Similar compounds include other members of the spirobisnaphthalene family, such as palmarumycin C12 and diepoxin ζ . These compounds share structural similarities but differ in their specific bioactivities and chemical properties. Cladospirone bisepoxide stands out due to its higher selectivity and potency against certain microorganisms .
Propiedades
Fórmula molecular |
C20H14O7 |
|---|---|
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
(2'S,3'R,5'R)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one |
InChI |
InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12?,15-,16+,17-,18?,19?/m1/s1 |
Clave InChI |
AUWGMDYISSBOED-MZXHQTIBSA-N |
SMILES isomérico |
C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)[C@@H](C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2 |
SMILES canónico |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


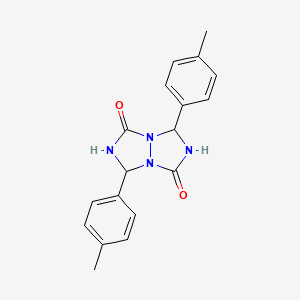

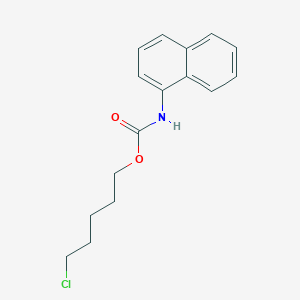
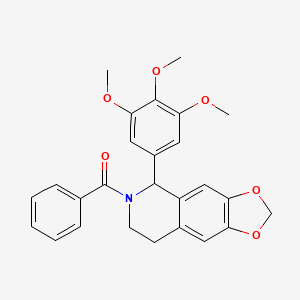

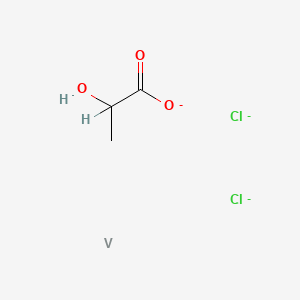

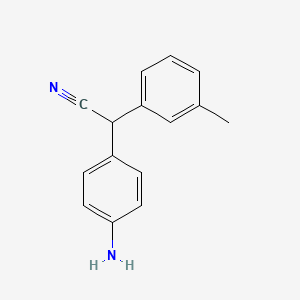

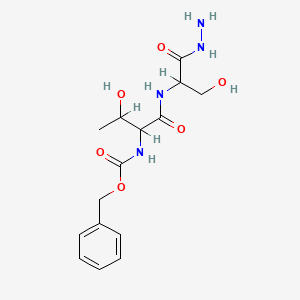
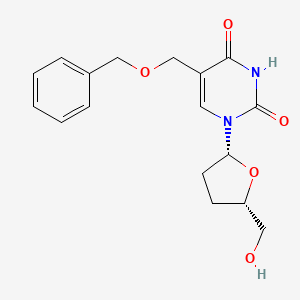
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
